4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C15H12ClN3O2S and a molecular weight of 333.799 g/mol . This compound is characterized by the presence of both aminocarbothioyl and carbohydrazonoyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-(2-(aminocarbothioyl)carbohydrazonoyl)phenyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the presence of both aminocarbothioyl and carbohydrazonoyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
CAS No. |
303063-95-8 |
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Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-5-3-11(4-6-12)14(20)21-13-7-1-10(2-8-13)9-18-19-15(17)22/h1-9H,(H3,17,19,22)/b18-9+ |
InChI Key |
AIELOGHXVAZIHQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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